Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a pyrimidine core linked to a 1,3,5-trimethylpyrazole moiety via a thioether bridge, with an ethyl acetate group at the 2-position of the pyrimidine ring. It is often synthesized through nucleophilic substitution reactions, such as the coupling of pyrimidine-2-thiol derivatives with halogenated esters under basic conditions .
Properties
IUPAC Name |
ethyl 2-[4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-5-20-12(19)8-21-14-15-7-6-11(16-14)13-9(2)17-18(4)10(13)3/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOPZJMVGLWGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole or pyrimidine rings.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Hydrochloric acid for hydrolysis, alcohols or amines for ester or amide formation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole or pyrimidine derivatives.
Substitution: Carboxylic acids, esters, or amides.
Scientific Research Applications
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of pyrazole and pyrimidine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in inflammation, microbial growth, or cancer cell proliferation.
Pathways: May inhibit key enzymes or disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate becomes evident when compared to related pyrimidine-thioacetate derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Pyrazole Ring :
- The 1,3,5-trimethyl substitution on the pyrazole ring (target compound) introduces greater steric bulk compared to the 1,3-dimethyl analog (CAS 1034981-34-4). This may influence binding affinity in biological targets, such as ATP-binding pockets in kinases .
- In contrast, compounds lacking pyrazole substituents (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) prioritize pyrimidine modifications, such as thietane or chlorophenyl groups, which enhance solubility and electronic effects .
Thioacetate vs. Alternative Linkers :
- The thioacetate ethyl ester group in the target compound and its dimethyl analog provides a flexible, sulfur-rich spacer that may facilitate redox interactions or metal coordination, relevant in catalytic or therapeutic contexts .
- Compounds like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate replace the pyrazole with a thietane ring, altering conformational flexibility and pharmacokinetic properties .
Biological Activity: The 4-chlorophenyl derivative (Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate) is a precursor to oxadiazole derivatives with demonstrated antiproliferative activity, suggesting that halogenation at the pyrimidine ring enhances cytotoxicity .
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods used for its dimethyl analog, involving coupling of pyrimidine-2-thiols with ethyl chloroacetate under basic conditions .
- In contrast, derivatives like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate require additional steps to introduce thietane or chlorophenyl groups, increasing synthetic complexity .
Biological Activity
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.39 g/mol. The compound features a thioether linkage and a pyrazole ring, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazolo[3,4-b]thiadiazines have shown significant antiproliferative effects against various cancer cell lines. In particular, one study demonstrated that a related compound inhibited tubulin polymerization and disrupted the microtubule network in A549 lung cancer cells, leading to increased apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. A study found that certain triazolo derivatives exhibited significant antibacterial activity against several human pathogenic bacteria. These findings suggest that this compound may possess similar properties, warranting further exploration .
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise. Research indicates that related compounds exhibit inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are important targets in cancer therapy due to their roles in tumor progression and metastasis .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and altering the expression levels of key regulatory proteins.
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines.
- Enzyme Inhibition : By inhibiting specific phosphatases, the compound may interfere with signaling pathways that promote tumor growth and survival.
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of a series of pyrazole derivatives on MDA-MB-231 breast cancer cells using the MTT assay. Results indicated that certain derivatives exhibited IC50 values significantly lower than those observed for standard chemotherapeutic agents like Erlotinib, suggesting enhanced efficacy in targeting breast cancer cells .
Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results showed that several derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics, highlighting their potential as alternative antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
